molecular formula C6H8N4 B13113901 5-Methylpyrimidine-4-carboximidamide

5-Methylpyrimidine-4-carboximidamide

Cat. No.: B13113901
M. Wt: 136.15 g/mol
InChI Key: HSBZQNCISJUZGJ-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carboximidamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes, including serving as building blocks for DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-4-carboximidamide typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with an appropriate amine under specific conditions. One common method is the Buchwald-Hartwig amination, where the 2,4-dichloro-5-methylpyrimidine is reacted with an amine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the precursor can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-Methylpyrimidine-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 5-Methylpyrimidine-4-carboximidamide.

    5-Methylpyrimidine-2-carboximidamide: A structural isomer with different substitution patterns.

    4-Amino-5-methylpyrimidine: Another related compound with an amino group instead of a carboximidamide group.

Uniqueness

This compound is unique due to the specific positioning of the carboximidamide group at the 4-position and the methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

5-methylpyrimidine-4-carboximidamide

InChI

InChI=1S/C6H8N4/c1-4-2-9-3-10-5(4)6(7)8/h2-3H,1H3,(H3,7,8)

InChI Key

HSBZQNCISJUZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1C(=N)N

Origin of Product

United States

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